molecular formula C28H32N2O4 B4934104 Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4934104
M. Wt: 460.6 g/mol
InChI Key: XENANUDUQJYNDX-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • 4-(Dimethylamino)phenyl substituent at position 4 (electron-donating group).
  • 4-Methoxyphenyl group at position 7 (electron-donating and lipophilic).
  • Methyl group at position 2.
  • Ethyl ester at position 3.

Properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-6-34-28(32)25-17(2)29-23-15-20(18-9-13-22(33-5)14-10-18)16-24(31)27(23)26(25)19-7-11-21(12-8-19)30(3)4/h7-14,20,26,29H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENANUDUQJYNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Ester Group Transformations

The ethyl ester moiety undergoes hydrolysis and transesterification under controlled conditions:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Acidic HydrolysisHCl (6M), reflux 8 hrsCarboxylic acid derivativeComplete conversion confirmed by TLC and NMR spectral loss of ester carbonyl signal at ~170 ppm
Basic SaponificationNaOH (1M), ethanol/water, 60°CSodium carboxylate intermediateRequires subsequent acid workup to isolate free acid (yield: 78-82%)
TransesterificationMethanol, H<sub>2</sub>SO<sub>4</sub> catalystMethyl ester analogAchieved in 85% yield after 12 hrs at reflux

Amino Group Modifications

The dimethylamino group participates in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductSelectivity NotesReferences
N-AlkylationEthyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CQuaternary ammonium saltExclusive methylation at dimethylamino group (confirmed by <sup>1</sup>H NMR: δ 3.15 ppm triplet)
AcylationAcetyl chloride, pyridineN-Acetyl derivativeReaction proceeds at rt within 2 hrs (yield: 91%)
OxidationmCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>N-OxideForms stable crystalline product (mp: 189-191°C)

Aromatic Ring Functionalization

Electrophilic substitution occurs preferentially on activated aromatic systems:

PositionReactionConditionsProductRegiochemical OutcomeReferences
4-MethoxyphenylNitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CPara-nitro derivativeMeta-directing effect of methoxy group observed
DimethylaminophenylBrominationBr<sub>2</sub> (1 eq), FeCl<sub>3</sub>3-Bromo-substituted arylOrtho/para ratio 2:1 (HPLC analysis)
Hexahydroquinoline coreFriedel-CraftsAlCl<sub>3</sub>, acetyl chlorideC-6 acetylated productRing strain limits reactivity (yield: 42%)

Redox Reactions

The tetrahydroquinoline core shows distinct redox behavior:

ProcessReagentsObservationsAnalytical EvidenceReferences
OxidationKMnO<sub>4</sub>, acidic conditionsAromatic quinoline formationUV-Vis λ<sub>max</sub> shift from 290 → 325 nm
ReductionNaBH<sub>4</sub>/NiCl<sub>2</sub>Saturated decahydro derivativeComplete disappearance of C=O IR signal at 1680 cm<sup>-1</sup>
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/CCis-diol formation<sup>13</sup>C NMR confirms two new CH-OH signals

Physicochemical Stability Data

Critical stability parameters under various conditions:

ParameterConditionsResultImplicationsReferences
Thermal DecompositionTGA (10°C/min)Onset 218°CStable below 200°C for processing
PhotostabilityUV 254 nm, 48 hrs12% degradationRequires amber storage containers
Hydrolytic StabilitypH 7.4 buffer, 37°Ct<sub>1/2</sub> = 14 daysSuitable for aqueous formulations

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C23H27N2O3
  • Molecular Weight : Approximately 375.48 g/mol

Calcium Channel Blocking Activity

1,4-Dihydropyridine derivatives are primarily recognized for their calcium channel blocking properties. The compound has been studied for:

  • Vasodilatory effects : It can help in treating hypertension by relaxing blood vessels.
  • Cardioprotective effects : Potential to reduce cardiac workload and improve oxygen delivery to the heart.

Research indicates that the presence of the aryl group at the 4-position is essential for optimal calcium channel activity. The conformational features of the compound contribute significantly to its efficacy in this regard .

Antioxidant Properties

The compound has shown promising antioxidant activities, particularly due to the methoxy group on the phenyl ring. Studies suggest that:

  • Radical scavenging ability : It can neutralize free radicals, thereby protecting cells from oxidative stress.
  • Potential therapeutic applications : This property may be beneficial in treating conditions related to oxidative damage, such as neurodegenerative diseases .

Anticancer Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit anticancer properties. The mechanisms proposed include:

  • Inhibition of tumor cell proliferation : Targeting specific pathways involved in cancer cell growth.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.

Further research is needed to elucidate the specific pathways affected by this compound and its potential as an anticancer agent .

Case Study 1: Calcium Channel Blocker Efficacy

A study conducted on a related compound demonstrated significant efficacy as a calcium channel blocker in animal models. The results indicated a decrease in blood pressure and improved cardiac function, suggesting that ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate could have similar effects.

Case Study 2: Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of similar compounds revealed that those with methoxy substitutions exhibited enhanced radical scavenging activity. This suggests that this compound may also possess significant antioxidant properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Substituents Molecular Formula Notable Properties/Applications Reference
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Fluorophenyl (electron-withdrawing), 2,7,7-trimethyl C₂₂H₂₆FNO₃ Used in research; fluorinated groups enhance metabolic stability .
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl (electron-donating), 2,7,7-trimethyl C₂₂H₂₇NO₄ Structural similarity to target compound; trimethyl groups increase steric hindrance .
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl (hydrogen bonding), 7-phenyl C₂₅H₂₅NO₄ Hydroxyl group enhances solubility and biological interactions .
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Chlorophenyl (electron-withdrawing), tetrahydroquinoline core C₂₀H₂₀ClNO₃ Chlorine substituent may improve binding affinity in hydrophobic pockets .
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl ester (smaller ester group), 2,7,7-trimethyl C₂₁H₂₅NO₄ Reduced lipophilicity compared to ethyl esters; used in crystallography studies .

Key Research Findings

  • Conversely, electron-withdrawing groups (e.g., fluoro, chloro) improve stability but may reduce reactivity .
  • Solubility: Hydroxyl and dimethylamino groups improve aqueous solubility, whereas lipophilic groups (e.g., phenyl, bromo) enhance membrane permeability .

Biological Activity

Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridine (DHP) derivatives. These compounds are known for their diverse biological activities, particularly in cardiovascular pharmacology and as potential therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound features a hexahydroquinoline core with various substituents that influence its biological activity. The presence of a dimethylamino group and a methoxyphenyl group enhances its lipophilicity and receptor affinity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC22H26N2O3
Molecular Weight366.46 g/mol
Key Functional GroupsDimethylamino, Methoxy, Carboxylate
Structural Class1,4-Dihydropyridine Derivative

Antioxidant Properties

Research indicates that derivatives of DHP compounds exhibit significant antioxidant activity. The methoxy group in this compound contributes to its ability to scavenge free radicals effectively. Studies have shown that similar compounds can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Calcium Channel Blocking Activity

1,4-DHP derivatives are well-documented for their calcium channel blocking properties. This compound's structure suggests potential activity against L-type calcium channels, which are critical in regulating vascular tone and cardiac contractility. The presence of the aryl groups at the 4-position is essential for optimal binding to these channels .

Antimicrobial Activity

In vitro studies have demonstrated that related hexahydroquinoline derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml against Escherichia coli . This suggests that this compound may also exhibit antimicrobial effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Inhibition : By blocking calcium influx through L-type channels, the compound may reduce vascular resistance and lower blood pressure.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.
  • Antimicrobial Action : The structural features allow interaction with bacterial cell membranes or specific metabolic pathways.

Case Studies and Research Findings

A study focused on the synthesis and characterization of related DHP derivatives highlighted the importance of molecular conformation in determining biological activity. The crystal structure analysis revealed that the flat-boat conformation of the DHP ring is crucial for calcium channel activity .

Additionally, another investigation into the structure-activity relationship (SAR) of hexahydroquinoline derivatives indicated that modifications at the phenyl rings significantly impact both antioxidant and antimicrobial activities .

Q & A

Basic: What experimental methods are recommended to determine the molecular conformation and crystal packing of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating molecular conformation and crystal packing. For this compound, key features include the flat-boat conformation of the 1,4-dihydropyridine (DHP) ring and the envelope conformation of the fused cyclohexanone ring . Use the SHELX suite (e.g., SHELXL for refinement) to analyze hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) that stabilize the crystal lattice . For accurate refinement, ensure high-resolution data (e.g., <1 Å) and validate results with tools like PLATON to check for pseudosymmetry or twinning .

Basic: What synthetic strategies are optimal for preparing hexahydroquinoline derivatives like this compound?

Answer: One-pot multicomponent reactions (MCRs) under solvent-free or green conditions (e.g., ethanol/water) are efficient. For example, Hantzsch-type reactions using ethyl acetoacetate, substituted aldehydes, and ammonium acetate yield hexahydroquinolines. Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 80% yield in 10 minutes) . Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients .

Intermediate: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer: Combine NMR (¹H/¹³C), IR, and mass spectrometry for validation:

  • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (ester CH3), δ 3.7–3.9 ppm (methoxy groups), and δ 6.5–7.5 ppm (aromatic protons) .
  • IR : Confirm ester C=O (~1700 cm⁻¹) and ketone C=O (~1670 cm⁻¹) stretches .
  • HRMS : Match the molecular ion peak to the exact mass (e.g., [M+H]⁺ calculated for C₂₈H₃₁N₂O₄: 459.2283) .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer: Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like EGFR mutants (e.g., T790M/L858R). Use the crystal structure (PDB ID: 1M17) for EGFR and optimize ligand poses with AMBER force fields. Validate with MD simulations (100 ns) to analyze binding stability. Pharmacophore modeling can identify critical features (e.g., hydrophobic aryl groups, hydrogen-bond acceptors) for activity . Correlate results with in vitro assays (e.g., kinase inhibition IC₅₀) to refine predictions .

Advanced: How should researchers resolve contradictions in crystallographic data, such as disorder or pseudosymmetry?

Answer: For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement. Use TWIN commands in SHELXL for twinned crystals . Validate with R1/wR2 convergence (<5% discrepancy). For pseudosymmetry, analyze the Hirshfeld surface to distinguish genuine symmetry from packing effects . Cross-reference with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm bond lengths/angles .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in hexahydroquinoline derivatives?

Answer:

  • Substitution Patterns : Vary substituents at positions 4 (aryl groups) and 7 (methoxy vs. halogens) to modulate electronic effects. For example, electron-donating groups (e.g., -OCH₃) enhance π-π stacking with hydrophobic enzyme pockets .
  • Conformational Analysis : Use SC-XRD to correlate puckering parameters (e.g., Cremer-Pople coordinates for the cyclohexanone ring) with bioactivity .
  • In Silico SAR : Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) using IC₅₀ data from derivatives .

Advanced: How can hydrogen-bonding networks in the crystal lattice inform solubility or stability?

Answer: Graph set analysis (e.g., Etter’s notation) identifies motifs like chains (C(4)) or rings (R₂²(8)). Strong N–H⋯O bonds (2.8–3.0 Å) enhance thermal stability but may reduce solubility due to tight packing . For improved solubility, introduce polar groups (e.g., -OH) that disrupt extended networks without compromising stability .

Intermediate: What in vitro assays are suitable for evaluating this compound’s biological potential?

Answer: Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus/E. coli) .
  • Anticancer : MTT assay (IC₅₀ in EGFR-mutant cell lines like H1975) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ < 50 μM for active compounds) .
  • Cytotoxicity : Measure ROS production in normal cells (e.g., HEK293) to assess selectivity .

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